Platycoside G1
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Platycoside G1 is typically isolated from the roots of Platycodon grandiflorum. The extraction process involves several steps, including drying, grinding, and solvent extraction. The crude extract is then subjected to chromatographic techniques such as high-performance liquid chromatography (HPLC) to purify this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Platycodon grandiflorum, followed by extraction and purification processes similar to those used in laboratory settings. Advanced techniques like ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS) are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Platycoside G1 undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions are essential for modifying the compound to enhance its biological activities or for analytical purposes.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic hydrolysis is used to break down this compound into its aglycone and sugar components.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to introduce oxygen-containing functional groups.
Glycosylation: Enzymatic glycosylation is employed to attach sugar moieties to the aglycone part of this compound.
Major Products: The major products formed from these reactions include various glycosides and aglycones, which can be further analyzed for their biological activities .
Scientific Research Applications
Platycoside G1 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of triterpenoid saponins and their chemical properties.
Biology: Investigated for its role in cellular processes and its potential as a bioactive compound in various biological assays.
Medicine: Explored for its antioxidant, anti-inflammatory, and anti-cancer properties.
Mechanism of Action
Platycoside G1 exerts its effects through multiple molecular targets and pathways. It has been shown to modulate the activity of various enzymes and signaling pathways, including the MAPK and NF-κB pathways. These pathways are involved in inflammation, apoptosis, and cellular stress responses. By influencing these pathways, this compound can reduce oxidative stress and inflammation, contributing to its therapeutic effects .
Comparison with Similar Compounds
Platycoside G1 is part of a larger group of triterpenoid saponins found in Platycodon grandiflorum. Similar compounds include:
Platycodin D: Known for its strong cytotoxicity against tumor cell lines.
Deapioplatycodin D: Exhibits anti-inflammatory and anti-cancer properties.
Platycoside E: Another triterpenoid saponin with antioxidant activities
Uniqueness: this compound is unique due to its specific glycosylation pattern and potent antioxidant activity. Its ability to modulate multiple signaling pathways makes it a versatile compound for various therapeutic applications .
Biological Activity
Platycoside G1, a triterpenoid saponin derived from the roots of Platycodon grandiflorum, is gaining attention due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound, also known as deapi-platycoside E, has the molecular formula C47H76O19. It features a unique structure characterized by a sugar moiety attached to a triterpenoid backbone, which contributes to its biological effects. The compound is part of a larger class of platycosides known for their medicinal properties.
Biological Activities
This compound exhibits a range of biological activities, including:
- Anti-inflammatory Effects : Research indicates that this compound can significantly reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as IL-1β and TNF-α. In vitro studies demonstrated reductions in nitric oxide (NO) production in Aβ-induced neuronal cells, showcasing its potential for treating neuroinflammatory conditions .
- Neuroprotective Properties : this compound has been shown to protect neuronal cells from apoptosis induced by amyloid beta (Aβ), suggesting its potential role in neurodegenerative diseases like Alzheimer's . The compound modulates mitochondrial pathways and reduces the activation of MAPK and NF-κB signaling pathways, which are critical in neuroinflammation .
- Antioxidant Activity : The compound exhibits potent antioxidant properties, scavenging free radicals and reducing oxidative stress in various biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
- Anti-cancer Potential : Various studies have reported the anti-cancer effects of this compound. It inhibits cancer cell proliferation and induces apoptosis in several cancer types through mechanisms involving the modulation of apoptotic pathways and inhibition of tumor-promoting signaling pathways .
The biological activities of this compound are mediated through several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : this compound reduces the expression of pro-inflammatory cytokines, thereby mitigating inflammation .
- Regulation of Apoptotic Pathways : The compound influences key proteins involved in apoptosis, such as Bcl-2 and caspases, providing neuroprotection against cell death .
- Modulation of Signaling Pathways : this compound affects multiple signaling pathways, including MAPK and NF-κB, which are essential for inflammation and cancer progression. By inhibiting these pathways, this compound can reduce inflammation and tumor growth .
Case Studies and Research Findings
Numerous studies have investigated the effects of this compound:
- Neuroprotection in Alzheimer's Disease Models : A study demonstrated that treatment with this compound significantly reduced neuronal cell death in Aβ-induced models by inhibiting apoptotic signals and reducing NO production .
- Anti-cancer Activity : In vitro experiments showed that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis and blocking migration through the downregulation of MMP-9 activity .
- Inflammation Reduction : Research indicated that this compound effectively suppressed inflammatory responses in various experimental models, highlighting its potential for therapeutic use in chronic inflammatory diseases .
Comparative Analysis with Other Saponins
Compound Name | Structure Type | Unique Features | Biological Activity |
---|---|---|---|
Platycodin D | Triterpenoid Saponin | More extensive sugar chain | Strong anti-inflammatory and anticancer effects |
Platycodin E | Triterpenoid Saponin | Contains additional acetyl groups | Exhibits neuroprotective properties |
Deapi-Platycodin D3 | Triterpenoid Saponin | Lacks certain sugar moieties | Similar anti-inflammatory effects |
This compound | Triterpenoid Saponin | Specific sugar composition | Diverse anti-inflammatory, antioxidant, and anticancer effects |
Properties
Molecular Formula |
C64H104O34 |
---|---|
Molecular Weight |
1417.5 g/mol |
IUPAC Name |
[3-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C64H104O34/c1-23-49(95-54-44(81)35(72)27(69)17-87-54)43(80)48(85)55(91-23)96-50-36(73)28(70)18-88-57(50)98-58(86)64-12-11-59(2,3)13-25(64)24-7-8-32-60(4)14-26(68)51(63(21-66,22-67)33(60)9-10-61(32,5)62(24,6)15-34(64)71)97-56-47(84)42(79)39(76)31(94-56)20-90-53-46(83)41(78)38(75)30(93-53)19-89-52-45(82)40(77)37(74)29(16-65)92-52/h7,23,25-57,65-85H,8-22H2,1-6H3 |
InChI Key |
UTBMWMLXRNXHHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)COC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)O)O |
Origin of Product |
United States |
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